溴苯(3D)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

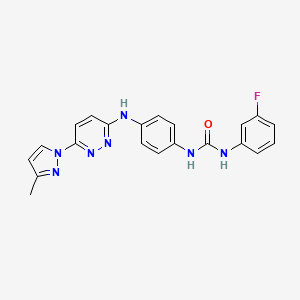

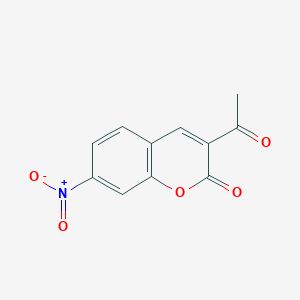

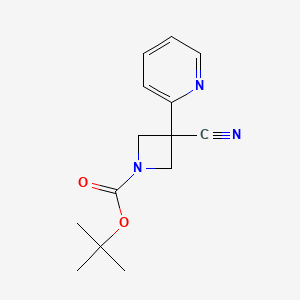

Bromobenzene is an aryl bromide and the simplest of the bromobenzenes, consisting of a benzene ring substituted with one bromine atom . Its chemical formula is C6H5Br . It is a colorless liquid although older samples can appear yellow . It is a reagent in organic synthesis .

Synthesis Analysis

Bromobenzene is prepared by the action of bromine on benzene in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide . It is used to introduce a phenyl group into other compounds . One method involves its conversion to the Grignard reagent, phenylmagnesium bromide . Other methods involve palladium-catalyzed coupling reactions, such as the Suzuki reaction .Molecular Structure Analysis

The molecular formula of Bromobenzene is C6H5Br . The molecular weight is 157.008 . The structure of Bromobenzene consists of a benzene ring substituted with one bromine atom .Chemical Reactions Analysis

Bromobenzene is used in electrophilic aromatic substitution reactions . In these reactions, the electrophile (bromine) forms a sigma bond to the benzene ring, yielding an intermediate . Then, a proton is removed from the intermediate to form a substituted benzene ring .Physical And Chemical Properties Analysis

Bromobenzene is a colorless liquid with a pleasant aromatic odor . It has a density of 1.495 g cm −3, a melting point of −30.8 °C, and a boiling point of 156 °C . It is soluble in diethyl ether, alcohol, CCl4, and is miscible in chloroform, benzene, and petroleum ether .科学研究应用

溴苯作为了解化学诱导毒性的工具

一个多世纪以来,溴苯一直是解开化学诱导毒性复杂性的宝贵工具。它帮助阐明了细胞色素 P-450 代谢活化的重要性、谷胱甘肽在解毒反应性代谢物中的作用,以及共价结合、酶失活和脂质过氧化在毒理学研究中的重要性 (Lau & Monks, 1988)。

了解肝保护和肾保护机制

溴苯已被用来研究各种物质对肝脏和肾脏损伤的保护作用。例如,研究了茄冬三烯 A 对小鼠溴苯诱导的肝肾损伤的保护作用,突出了线粒体功能障碍和炎症的参与 (Vedi & Sabina, 2016)。此外,还评估了β-胡萝卜素对溴苯诱发的肾毒性的保护作用,证明了其通过抗氧化、抗炎和抗凋亡活性发挥肾保护作用 (Akkara & Sabina, 2020)。

生物转化和肝毒性研究

研究重点是分离的肝细胞将溴苯生物转化为反应性代谢物,强调了其在肝损伤中的作用。这对于了解肝脏对环境毒素和药物的反应至关重要 (Thor, Svensson, Hartzell, & Orrenius, 1981)。

探索肝坏死机制

已经研究了溴苯在诱导肝坏死中的作用,研究结果表明其肝毒性作用是由在肝细胞中形成的化学活性代谢物介导的。这极大地促进了对化学诱导的肝损伤的理解 (Brodie 等,1971)。

调查线粒体功能障碍

研究还集中在溴苯处理小鼠的早期线粒体功能障碍上,深入了解了肝损伤的机制。这对于了解环境毒素如何影响细胞器至关重要 (Maellaro 等,1990)。

物理化学研究

已经研究了溴苯的微波光谱、结构和键合特性,有助于了解其物理和化学性质 (Rosenthal & Dailey, 1965)。

毒理基因组学方法

毒理基因组学将转录组学和蛋白质组学整合在一起,已被用于研究溴苯肝毒性。这种方法提供了分子变化及其与病理生理变化关系的全面视图,增强了对毒性机制的理解 (Heijne 等,2003)。

作用机制

安全和危害

Bromobenzene is flammable and causes skin and eye irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .

未来方向

Bromobenzene is extensively studied for its metabolism, toxicological effects, and application as a flame retardant . It is also used as a standard liquid for density and viscosity at high pressures . Future research may focus on further understanding its toxicological effects and finding more applications in various fields.

属性

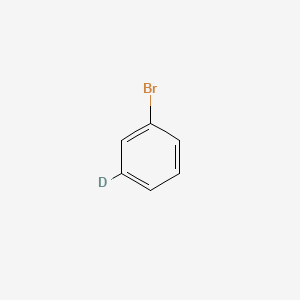

IUPAC Name |

1-bromo-3-deuteriobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i2D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARVLSVVCXYDNA-VMNATFBRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=CC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromobenzene (3 D) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclopropyl-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-6-(methylsulfanyl)pyrimidine](/img/structure/B2909530.png)

![2-(3-methoxybenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2909536.png)

![2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-2-phenylacetamide](/img/structure/B2909541.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2909548.png)

![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2909550.png)